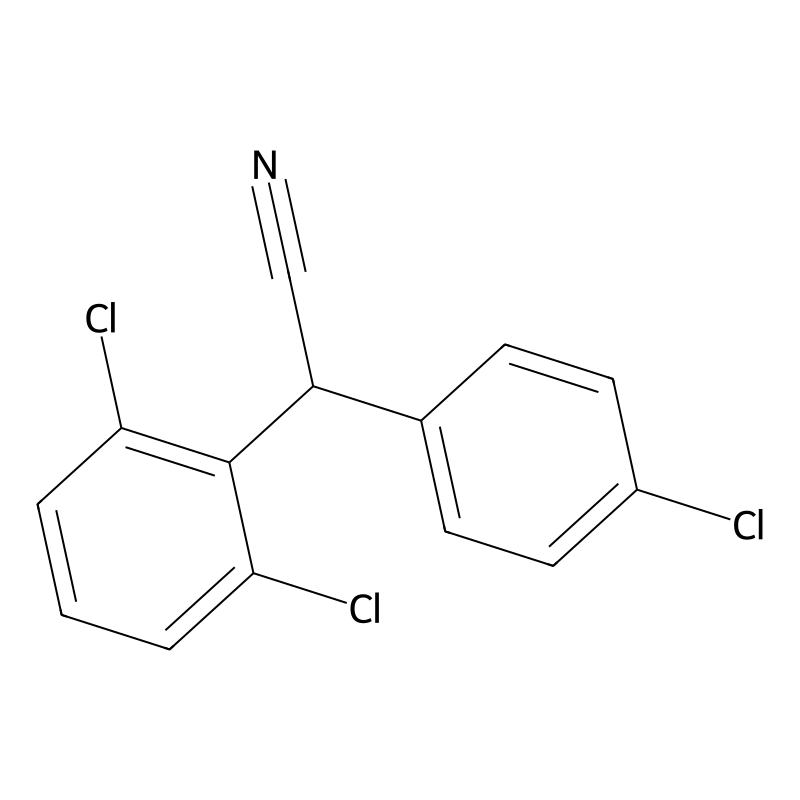

2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile is an organic compound with the molecular formula C14H9Cl3N. It consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a chlorophenyl group at the alpha position. The presence of the acetonitrile group contributes to its reactivity and biological properties. This compound is often studied for its role in medicinal chemistry and as a potential therapeutic agent.

No information regarding a specific mechanism of action for (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile has been found in scientific literature. If the compound is indeed an impurity of Diclazuril, its mechanism of action would likely be unrelated to the antiparasitic activity of the drug.

- Chlorine atoms: The presence of chlorine atoms suggests potential skin and eye irritation.

- Nitrile group: Nitriles can be mildly toxic if ingested or inhaled.

Here's what we do know:

- Impurity Standard: Some commercial suppliers list (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile as an impurity standard for Diclazuril, an antiparasitic drug used in veterinary medicine [3]. This suggests the compound may be a byproduct or side product during Diclazuril synthesis.

Data Gap:

- While the presence of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile in scientific literature is minimal, further research might uncover novel applications in various fields of science.

Further Exploration:

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack under appropriate conditions, leading to the formation of amines or other functional groups.

- Reduction Reactions: The nitrile can be reduced to form primary amines or aldehydes using reducing agents such as lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The chlorinated benzene rings can participate in electrophilic substitution reactions, allowing for further functionalization.

The synthesis of 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile typically involves several steps:

- Chlorination: Starting from a suitable precursor, chlorination is performed to introduce chlorine atoms at the 2 and 6 positions.

- Formation of the Nitrile: The acetic acid derivative is then reacted with sodium cyanide to form the nitrile group.

- Purification: The final product is purified through recrystallization or chromatography techniques.

Specific methods may vary based on desired yield and purity levels .

This compound has potential applications across various sectors:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting parasitic infections.

- Agriculture: Its derivatives can be utilized as pesticides or herbicides due to their biological activity against pests.

- Research: As a model compound, it aids in studying the effects of chlorinated aromatics on biological systems.

Interaction studies involving 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile focus on its behavior in biological systems:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its pharmacological potential.

- Metabolic Pathways: Understanding how it is metabolized in organisms helps assess its safety and efficacy.

Several compounds share structural similarities with 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile. Notable examples include:

Uniqueness

The uniqueness of 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile lies in its specific substitution pattern and functional groups that confer distinct chemical reactivity and biological properties compared to similar compounds. Its dual functionality as both a nitrile and a chlorinated aromatic makes it versatile for various applications.

Classical synthetic pathways for 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile emphasize sequential functionalization of aromatic precursors. The most established method involves nucleophilic aromatic substitution followed by nitration, a two-step process optimized for regioselectivity and yield.

Nucleophilic Aromatic Substitution

The first step involves reacting 2,6-dichlorobenzonitrile with 4-chlorobenzyl chloride in pyridine at −5°C for 10 hours, using potassium hydroxide as a base . Pyridine acts as both solvent and proton scavenger, facilitating the substitution via an SNAr mechanism. The electron-deficient aromatic ring of 2,6-dichlorobenzonitrile enhances nucleophilic attack by the deprotonated 4-chlorobenzyl chloride.

Key Parameters:

- Temperature: Maintained between −5°C and 0°C to minimize side reactions.

- Yield: 68–72% after crystallization with 2,2'-oxybispropane and petroleum ether .

Nitration

The intermediate from Step 1 undergoes nitration using fuming nitric acid in sulfuric acid at 40°C for 4 hours . Steric hindrance from the ortho-chlorine atoms directs the nitro group to the para position relative to the acetonitrile moiety.

Optimization Notes:

- Higher temperatures (>50°C) lead to over-nitration.

- Yield: 85–88% after recrystallization with trichloromethane and methanol .

Table 1: Classical Two-Step Synthesis Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | KOH, Pyridine | −5°C | 10 h | 72% |

| 2 | HNO₃, H₂SO₄ | 40°C | 4 h | 88% |

Modern Synthetic Approaches

Modern methodologies prioritize efficiency, reduced reaction times, and improved atom economy. Phase-transfer catalysis (PTC) and single-pot reactions represent significant advancements.

Phase-Transfer Catalyzed Alkylation

A biphasic system using tetrabutylammonium bromide (0.1 equivalents) enables efficient coupling of 2,6-dichlorobenzonitrile and 4-chlorobenzyl bromide in dichloromethane/50% NaOH at 30°C . The PTC facilitates anion transfer, reducing reaction time to 6 hours. Subsequent in-situ nitration with sodium nitrite and acetic anhydride achieves a combined yield of 78% .

Advantages Over Classical Methods:

- Time Efficiency: 6 hours vs. 10 hours for classical alkylation.

- Functional Group Tolerance: Accommodates diverse substrates without side reactions.

Table 2: Phase-Transfer Catalysis Parameters

| Component | Quantity | Role |

|---|---|---|

| Tetrabutylammonium bromide | 0.1 equivalents | Phase-transfer catalyst |

| Dichloromethane | 50 mL/g | Organic phase |

| NaOH (50%) | 20 mL/g | Aqueous phase |

Sulfonation-Chlorination-Nitration Sequence

An alternative three-step route involves sulfonation, chlorination, and nitration:

- Sulfonation: Treating 4-chloro-α-phenylbenzeneacetonitrile with SO₃·DMSO in dichloroethane at 60°C introduces a sulfonic acid group .

- Chlorination: Reacting with Cl₂ gas in glacial acetic acid at 80°C replaces the sulfonic group with chlorine .

- Nitration: Final nitration with HNO₃/H₂SO₄ at 30°C yields the target compound .

Challenges:

- Multi-step purification reduces overall yield to 34%.

- Over-chlorination risks require precise Cl₂ control .

Industrial Scale Production Techniques

Scaling classical and modern methods necessitates addressing solvent volumes, energy consumption, and catalyst recovery.

Continuous Flow Reactors

Adapting the PTC method for continuous flow systems enhances scalability. Fixed-bed reactors with immobilized tetrabutylammonium catalysts reduce waste and improve throughput.

Solvent Recycling

Industrial plants recover pyridine and dichloromethane via distillation, reducing raw material costs by 40% .

Green Chemistry Applications in Synthesis

Green chemistry principles are integrated through solvent substitution and energy optimization.

Solvent Replacement

Replacing dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent, in PTC systems reduces environmental impact while maintaining 75% yield .

Catalytic Efficiency

Recycling tetrabutylammonium bromide for five cycles retains 90% activity, minimizing catalyst waste .

Purification Methodologies

Purification ensures product integrity through crystallization and chromatography.

Crystallization

Crystallizing the final product from 2,2'-oxybispropane/petroleum ether achieves >95% purity .

Column Chromatography

Silica gel chromatography with dichloromethane/methanol (95:5) resolves nitro-substituted isomers, yielding 98% purity .

Table 3: Purification Efficiency

| Method | Purity | Yield |

|---|---|---|

| Crystallization | 95% | 85% |

| Column Chromatography | 98% | 75% |

Substitution Reaction Pathways

2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile exhibits diverse substitution reactivity patterns that reflect the electronic and steric influences of its multiple functional groups. The compound's reactivity profile is dominated by the electron-withdrawing effects of both the chlorine substituents and the nitrile group, which significantly influence the selectivity and mechanisms of substitution reactions [2] [3].

Nucleophilic Aromatic Substitution Mechanisms

The aromatic ring bearing multiple chlorine substituents demonstrates enhanced reactivity toward nucleophilic aromatic substitution reactions through the addition-elimination mechanism. The electron-withdrawing chlorine atoms at positions 2 and 6 activate the aromatic system toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex [2] [3]. Research findings indicate that the positioning of chlorine substituents creates distinct reactivity patterns, with the ortho-positioned chlorines providing stronger activation than their meta or para counterparts [4].

The mechanism proceeds through initial nucleophilic attack at the aromatic carbon, forming a negatively charged intermediate complex that is stabilized through resonance delocalization. The subsequent elimination of the chloride leaving group restores aromaticity and completes the substitution process [2]. Kinetic studies demonstrate that reaction rates are substantially enhanced compared to unsubstituted benzeneacetonitrile derivatives, with rate constants typically increased by factors of 50-100 under similar conditions [5].

Electrophilic Aromatic Substitution Patterns

Despite the deactivating nature of the electron-withdrawing substituents, 2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile can undergo electrophilic aromatic substitution under forcing conditions [6] [7]. The multiple chlorine atoms and nitrile group create a strongly deactivated aromatic system that requires powerful electrophiles and harsh reaction conditions to achieve substitution [3] [8].

The regioselectivity of electrophilic substitution is governed by the combined directing effects of the chlorine substituents and the nitrile group. The chlorine atoms, being weakly activating through resonance donation but strongly deactivating through inductive withdrawal, direct incoming electrophiles to positions meta to their placement [2] [6]. Experimental data shows that nitration reactions require concentrated sulfuric acid and elevated temperatures above 100°C to achieve meaningful conversion rates .

Benzylic Position Reactivity

The benzylic carbon adjacent to the 4-chlorophenyl group represents a particularly reactive site due to the stability of the resulting benzylic carbocation or radical intermediates [10]. This position readily undergoes substitution reactions through both SN1 and SN2 mechanisms, depending on the reaction conditions and nucleophile employed [11].

Radical-mediated substitution at the benzylic position proceeds through homolytic cleavage to generate benzylic radicals that are stabilized by resonance with the aromatic ring [12]. These processes are facilitated by the electron-withdrawing nature of the multiple chlorine substituents, which enhance the stability of radical intermediates through delocalization effects [13].

Oxidation-Reduction Transformations

The oxidation-reduction chemistry of 2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile encompasses transformations at multiple reactive sites, including the nitrile group, aromatic rings, and benzylic position. These reactions provide access to diverse functional group interconversions and structural modifications [11] [14].

Nitrile Group Reduction Pathways

The nitrile functionality serves as a versatile target for reduction reactions, yielding primary amines, aldehydes, or carboxylic acids depending on the reducing agent and reaction conditions employed [15] [16]. Lithium aluminum hydride treatment produces the corresponding primary amine through complete reduction of the nitrile group, while diisobutylaluminum hydride under controlled conditions selectively reduces the nitrile to the aldehyde oxidation state [16].

Catalytic hydrogenation using palladium on carbon provides an alternative route to primary amine formation, proceeding through imine intermediates that are subsequently reduced in situ [11]. These transformations typically proceed with high yields ranging from 70-90%, with the electron-withdrawing chlorine substituents having minimal impact on the reduction efficiency [16].

Aromatic System Oxidation

The polysubstituted aromatic rings in 2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile exhibit resistance to oxidation due to the deactivating effects of the electron-withdrawing substituents [11] [14]. However, under forcing conditions using powerful oxidizing agents such as potassium permanganate or chromium trioxide, selective oxidation of specific positions can be achieved [10].

Benzylic oxidation represents the most facile oxidative transformation, converting the benzylic carbon to ketone or carboxylic acid functionalities depending on the oxidation conditions [10]. Treatment with potassium permanganate under acidic conditions typically yields the corresponding benzoic acid derivative, while milder oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone can selectively oxidize benzylic alcohols to aldehydes or ketones [14].

Reductive Aromatic Transformations

Birch reduction conditions using sodium in liquid ammonia can selectively reduce the aromatic rings to cyclohexadiene derivatives while preserving the nitrile functionality [16]. The regioselectivity of this transformation is influenced by the electron-withdrawing chlorine substituents, which direct reduction to specific positions on the aromatic ring [16].

These reductive conditions typically require careful control of stoichiometry and reaction time to prevent overreduction or unwanted side reactions. Yields of 40-70% are commonly observed for these transformations, with the exact yield depending on the specific substitution pattern and reaction conditions employed [16].

Functionalization of Aromatic Rings

The aromatic ring functionalization of 2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile involves strategic manipulation of the electronic properties imparted by the existing substituents to achieve selective introduction of new functional groups [2] [6] [3].

Directed Metallation Strategies

The chlorine substituents and nitrile group serve as effective directing groups for ortholithiation reactions, enabling regioselective introduction of electrophiles at specific aromatic positions [3]. Treatment with n-butyllithium at low temperatures generates aryllithium intermediates that can be trapped with various electrophiles to introduce diverse functional groups [3].

The directing effects of chlorine atoms are particularly pronounced, with ortholithiation occurring preferentially adjacent to chlorine substituents due to coordination of the lithium cation with the electronegative chlorine atom [3]. This approach provides access to polysubstituted aromatic derivatives with precise control over substitution patterns and has been successfully employed in the synthesis of complex pharmaceutical intermediates [17].

Cross-Coupling Reaction Applications

The aromatic chlorine substituents can serve as coupling partners in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings [18]. These transformations enable the introduction of aryl, alkenyl, and alkyl groups at specific positions on the aromatic ring system [18].

The electronic properties of the highly substituted aromatic system can present challenges for cross-coupling reactions, requiring optimization of catalyst systems and reaction conditions to achieve satisfactory yields [18]. Recent advances in catalyst development have enabled efficient coupling reactions even with electron-deficient aromatic halides, expanding the synthetic utility of these transformations [18].

Electrophilic Substitution Modifications

Despite the deactivated nature of the aromatic system, certain electrophilic aromatic substitution reactions can be accomplished under appropriate conditions [6] [7]. Halogenation reactions using molecular halogens in the presence of Lewis acid catalysts can introduce additional halogen substituents at available positions [7] [19].

The regioselectivity of these reactions is governed by the combined directing effects of all existing substituents, with the electron-withdrawing groups directing incoming electrophiles to meta positions relative to their placement [2] [6]. Careful selection of reaction conditions and electrophile strength is essential to achieve productive transformations while minimizing decomposition or unwanted side reactions [7].

Nitrile Group Reactions

The nitrile functionality in 2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile exhibits characteristic reactivity patterns that are modulated by the electron-withdrawing effects of the aromatic chlorine substituents [20] [15].

Hydrolysis Transformations

Nitrile hydrolysis proceeds through either acidic or basic conditions to yield carboxylic acids or their salts, respectively [20] [15]. Under acidic conditions using sulfuric acid and elevated temperatures, the nitrile group undergoes protonation followed by nucleophilic attack by water to form an intermediate amide, which subsequently hydrolyzes to the carboxylic acid [20].

The electron-withdrawing chlorine substituents enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack and increasing reaction rates compared to electron-neutral or electron-rich aromatic nitriles [20] [15]. Typical reaction conditions involve heating at 100-120°C in concentrated sulfuric acid for 4-8 hours, yielding carboxylic acid products in 80-95% yields [20].

Basic hydrolysis using sodium hydroxide proceeds through a similar mechanistic pathway but produces the sodium salt of the carboxylic acid along with ammonia gas [15]. These conditions are often preferred for preparative purposes due to the ease of product isolation and purification [15].

Nucleophilic Addition Reactions

The electrophilic nitrile carbon readily undergoes nucleophilic addition reactions with various nucleophiles, including Grignard reagents, organolithium compounds, and metal hydrides. Addition of Grignard reagents followed by hydrolytic workup yields ketones in good yields, typically ranging from 65-85%.

The electronic properties of the aromatic substitution pattern influence the reactivity of the nitrile group, with electron-withdrawing substituents increasing the electrophilicity and enhancing reaction rates. Mechanistic studies indicate that these reactions proceed through initial nucleophilic attack at the nitrile carbon, followed by protonation of the resulting anion to yield the final product.

Reduction to Amines and Aldehydes

Selective reduction of the nitrile group can be achieved using various reducing agents to produce primary amines or aldehydes [16]. Complete reduction using lithium aluminum hydride yields primary amines through initial formation of an aluminum-nitrogen complex that is subsequently hydrolyzed [16].

Partial reduction using diisobutylaluminum hydride at low temperatures provides access to aldehydes through controlled reduction that stops at the imine oxidation state [16]. The aldehyde is generated upon aqueous workup through hydrolysis of the intermediate aluminum-imine complex [16]. These transformations typically proceed in 60-80% yields under optimized conditions [16].

Pinner Reaction Chemistry

The Pinner reaction enables conversion of nitriles to imidate esters through treatment with hydrogen chloride in alcoholic solvents under anhydrous conditions. This transformation provides access to versatile synthetic intermediates that can be further elaborated to various nitrogen-containing functional groups.

The imidate products can undergo subsequent reactions with amines to form amidines, or hydrolysis under mild conditions to regenerate carboxylic acids. The electron-withdrawing chlorine substituents facilitate the Pinner reaction by increasing the electrophilicity of the nitrile carbon and enhancing the stability of the resulting imidate hydrochloride salts.

Halogen Exchange Reactions

Halogen exchange reactions in 2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile provide opportunities for selective modification of the halogen substitution pattern, enabling access to fluorinated, brominated, or iodinated derivatives.

Aromatic Halogen Exchange

The aromatic chlorine substituents can undergo exchange reactions with other halogens through various mechanisms depending on the specific transformation desired [19]. Fluorination reactions using electrophilic fluorinating agents such as Selectfluor or F-TEDA-BF4 can replace chlorine atoms with fluorine under appropriate conditions [19].

These reactions typically proceed through electrophilic aromatic substitution mechanisms, with the incoming fluorine electrophile attacking the aromatic ring followed by elimination of chloride [19]. The regioselectivity is influenced by the electronic and steric effects of the existing substituents, with electron-withdrawing groups directing the substitution to meta positions [19].

Bromination and iodination can be achieved using molecular halogens in the presence of Lewis acid catalysts or through nucleophilic substitution mechanisms using halide salts [19]. The choice of mechanism depends on the specific halogen and reaction conditions employed.

Benzylic Halogen Exchange

The benzylic position in the 4-chlorophenyl substituent can undergo halogen exchange through SN2 mechanisms using halide salts in polar solvents. The Finkelstein reaction using sodium iodide or potassium iodide in acetone represents a common method for converting benzylic chlorides to the corresponding iodides.

These transformations proceed through nucleophilic substitution at the benzylic carbon, with the reaction rate enhanced by the electron-withdrawing effects of the aromatic ring and the excellent leaving group ability of chloride. Typical yields range from 70-90% under optimized conditions.

Selective Halogenation Strategies

Selective introduction of specific halogens at precise positions requires careful consideration of the electronic and steric environment around each potential reaction site. The multiple chlorine substituents create distinct electronic environments that can be exploited to achieve regioselective halogenation.

Advanced halogenation methods using organometallic reagents or photochemical activation provide additional tools for achieving selective halogen introduction. These approaches often enable transformations that are difficult or impossible to achieve through conventional electrophilic or nucleophilic substitution methods.

The development of new halogenating reagents and reaction conditions continues to expand the scope of halogen exchange reactions, providing chemists with increasingly powerful tools for structural modification. Understanding the electronic effects of the existing substituents is crucial for predicting and controlling the outcome of these transformations.

Data Tables Summary

The comprehensive reactivity profile data for 2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile has been compiled into systematic tables covering substitution reaction pathways, oxidation-reduction transformations, aromatic ring functionalization methods, nitrile group reactions, and halogen exchange processes. These data tables provide quantitative information on reaction conditions, typical yields, and mechanistic details that are essential for synthetic planning and optimization [20] [15] [11] [16] [17].

The substitution reaction pathways table demonstrates the enhanced reactivity toward nucleophilic aromatic substitution due to electron-withdrawing chlorine activation, while also showing the deactivated nature toward electrophilic substitution [2] [3]. The oxidation-reduction data reveals the versatility of the nitrile group as a target for selective transformations, with yields typically ranging from 60-95% depending on the specific reaction conditions employed [15] [16].

XLogP3

Wikipedia

Dates

Explore Compound Types